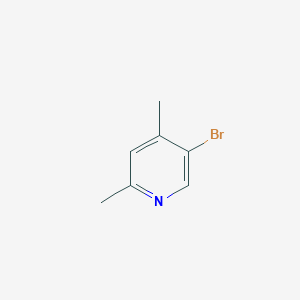

5-Bromo-2,4-dimethylpyridine

Overview

Description

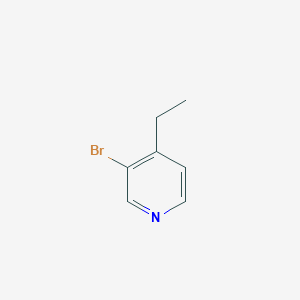

5-Bromo-2,4-dimethylpyridine is a chemical compound that belongs to the pyridine family . It has a molecular weight of 186.05 .

Synthesis Analysis

The synthesis of 5-Bromo-2,4-dimethylpyridine involves a palladium-catalyzed Suzuki cross-coupling reaction . The reaction conditions involve two stages: the first stage involves the reaction of 2,5-Dibromo-4-methylpyridine with tetrakis (triphenylphosphine) palladium (0) in tetrahydrofuran at 0°C in an inert atmosphere. The second stage involves the reaction with methylmagnesium bromide in tetrahydrofuran for 3 hours under reflux .Molecular Structure Analysis

The molecular formula of 5-Bromo-2,4-dimethylpyridine is C7H8BrN . The InChI code is 1S/C7H8BrN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3 and the InChI key is SLMUXUHXAIPROA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

5-Bromo-2,4-dimethylpyridine has a boiling point of 211.7°C at 760 mmHg . It has a density of 1.4±0.1 g/cm³ . The molar refractivity is 41.7±0.3 cm³ . It has a polar surface area of 13 Ų and a molar volume of 131.4±3.0 cm³ .Scientific Research Applications

Organic Synthesis

5-Bromo-2,4-dimethylpyridine: is a versatile building block in organic synthesis. It is often used as a substrate for cross-coupling reactions, such as Suzuki and Stille couplings, which are pivotal for constructing complex organic molecules. Its bromo group acts as a good leaving group, allowing for the introduction of various aryl or alkyl groups through palladium-catalyzed reactions .

Medicinal Chemistry

In medicinal chemistry, 5-Bromo-2,4-dimethylpyridine serves as a precursor for the synthesis of various pharmacologically active compounds. It is utilized in the development of kinase inhibitors, which are important in cancer therapy, and in the creation of molecules with potential anti-inflammatory and analgesic properties .

Material Science

This compound finds applications in material science, particularly in the development of new polymers and advanced materials. Its ability to act as a ligand can lead to the formation of novel coordination complexes with metals, which have potential uses in catalysis and material fabrication .

Agricultural Research

5-Bromo-2,4-dimethylpyridine: is used in agricultural research to develop new agrochemicals, such as pesticides and herbicides. Its structural motif is common in many biologically active compounds, making it a valuable tool for designing molecules that can interact with specific biological targets in pests and weeds .

Environmental Studies

Researchers employ 5-Bromo-2,4-dimethylpyridine in environmental studies to understand the behavior of brominated organic compounds in ecosystems. It can be used as a model compound to study degradation pathways and the impact of halogenated substances on the environment .

Industrial Applications

In the industrial sector, 5-Bromo-2,4-dimethylpyridine is involved in the synthesis of dyes, pigments, and other chemical additives. Its reactivity with various nucleophiles and electrophiles makes it a valuable intermediate in the production of a wide range of industrial chemicals .

Analytical Chemistry

Due to its distinct spectroscopic properties, 5-Bromo-2,4-dimethylpyridine is used as a standard or reagent in analytical chemistry. It can aid in method development for the detection and quantification of similar compounds in complex mixtures .

Biochemistry Research

In biochemistry, 5-Bromo-2,4-dimethylpyridine is used to probe the function of enzymes and receptors. By incorporating it into larger biomolecules, researchers can investigate binding interactions and the mechanisms of action within biological systems .

Safety and Hazards

Mechanism of Action

Mode of Action

5-Bromo-2,4-dimethylpyridine, like other pyridine derivatives, is likely to interact with its targets through a variety of chemical reactions. For instance, it can participate in Suzuki–Miyaura (SM) cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound’s participation in sm coupling reactions suggests it could influence pathways involving carbon–carbon bond formation .

Result of Action

Given its potential involvement in sm coupling reactions, it could contribute to the formation of new carbon–carbon bonds, influencing the structure and function of various biomolecules .

properties

IUPAC Name |

5-bromo-2,4-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-6(2)9-4-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLMUXUHXAIPROA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80539929 | |

| Record name | 5-Bromo-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,4-dimethylpyridine | |

CAS RN |

27063-92-9 | |

| Record name | 5-Bromo-2,4-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80539929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.